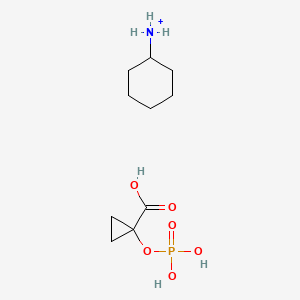![molecular formula C7H5N B14080780 2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene CAS No. 441798-62-5](/img/structure/B14080780.png)
2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AZATRICYCLO[51003,5]OCTA-1,3(5),6-TRIENE is a complex organic compound with a unique tricyclic structure It is characterized by its three interconnected rings, which include nitrogen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Applications De Recherche Scientifique
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in the treatment of various diseases.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can be compared with other similar tricyclic compounds, such as:
2-AZATRICYCLO[5.1.0.03,5]OCTA-1(7),2,5-TRIENE: This compound has a similar structure but differs in the position of the double bonds.
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE(9CI): This is another variant with slight structural differences.
The uniqueness of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE lies in its specific tricyclic structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
441798-62-5 |
|---|---|
Formule moléculaire |
C7H5N |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
2-azatricyclo[5.1.0.03,5]octa-1,3(5),6-triene |
InChI |
InChI=1S/C7H5N/c1-4-2-6(4)8-7-3-5(1)7/h1H,2-3H2 |
Clé InChI |
SEIFOTHCQMXUBK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C3)N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)

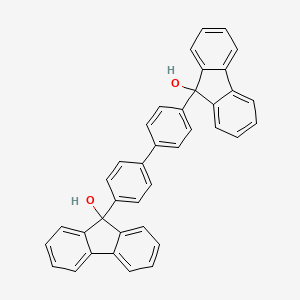

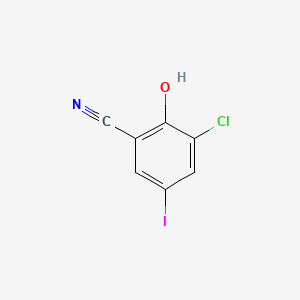
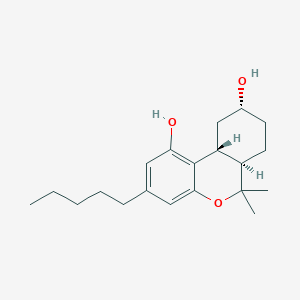
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
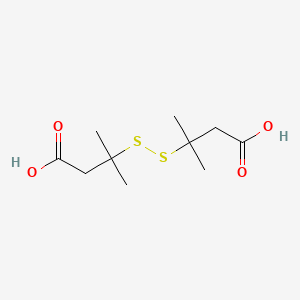
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)


